molecular formula C12H16O3 B13812137 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- CAS No. 5410-96-8

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro-

Cat. No.: B13812137
CAS No.: 5410-96-8
M. Wt: 208.25 g/mol
InChI Key: KSTGEJXIDQMMKZ-TWGQIWQCSA-N
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Description

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- is an organic compound with the molecular formula C12H16O3 It is a derivative of furandione, characterized by the presence of a 2,5-dimethyl-1,5-hexadien-1-yl group attached to the dihydro-2,5-furandione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- typically involves the reaction of furandione derivatives with appropriate alkylating agents. One common method is the Diels-Alder reaction, where a diene (such as 2,5-dimethyl-1,5-hexadiene) reacts with a dienophile (such as maleic anhydride) under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione,3,4-dimethyl-: Similar structure but with different alkyl substituents.

    2,5-Furandione,3-methyl-: Contains a single methyl group instead of the 2,5-dimethyl-1,5-hexadien-1-yl group.

    2,5-Furandione, dihydro-3-methylene-: Features a methylene group instead of the hexadienyl group.

Uniqueness

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- is unique due to its specific alkyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

5410-96-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-[(1Z)-2,5-dimethylhexa-1,5-dienyl]oxolane-2,5-dione

InChI

InChI=1S/C12H16O3/c1-8(2)4-5-9(3)6-10-7-11(13)15-12(10)14/h6,10H,1,4-5,7H2,2-3H3/b9-6-

InChI Key

KSTGEJXIDQMMKZ-TWGQIWQCSA-N

Isomeric SMILES

CC(=C)CC/C(=C\C1CC(=O)OC1=O)/C

Canonical SMILES

CC(=C)CCC(=CC1CC(=O)OC1=O)C

Origin of Product

United States

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